4-Aminobutyronitrile monohydrochloride
Overview
Description
4-Aminobutyronitrile monohydrochloride is not directly discussed in the provided papers. However, 4-aminobutyrate, a related compound, is a non-protein amino acid found in many plants. It is produced through the decarboxylation of glutamate and plays a role in plant response to environmental stress. The metabolism of 4-aminobutyrate involves its conversion to succinate, which is part of the 4-aminobutyrate shunt pathway .
Synthesis Analysis
The synthesis of related compounds, such as ortho-aminocarbonitrile derivatives, involves conventional spectroscopic techniques for characterization. Although the specific synthesis of 4-aminobutyronitrile monohydrochloride is not detailed, the synthesis of a bicyclic ortho-aminocarbonitrile derivative is described, which includes the use of FT-IR and 1H NMR spectroscopy, followed by single crystal X-ray diffraction studies to elucidate the three-dimensional structure .
Molecular Structure Analysis
The molecular structure of the synthesized bicyclic ortho-aminocarbonitrile derivative is detailed, with the compound existing in a monoclinic crystal system. The lattice parameters and space group are provided, and the crystal packing is described, including intermolecular and intramolecular interactions. The molecular structure has been optimized using density functional theory (DFT), and the optimized bond geometry is consistent with the single crystal X-ray diffraction data .
Chemical Reactions Analysis
The papers do not provide specific chemical reactions for 4-aminobutyronitrile monohydrochloride. However, the catabolism of 4-aminobutyrate in plants is described, where it is converted to succinate via succinate semialdehyde. This process involves enzymes such as 4-aminobutyrate transaminase and succinate semialdehyde dehydrogenase .
Physical and Chemical Properties Analysis
The physical and chemical properties of the related bicyclic ortho-aminocarbonitrile derivative are discussed, including molecular electrostatic potential, Mulliken charges, and frontier molecular orbital analysis. Additionally, Hirshfeld surface studies, including dnorm, shape index, curvedness, and crystal voids, are computed and investigated. These properties are essential for understanding the behavior of the compound in various environments and potential interactions with other molecules .
Relevance to Case Studies
The molecular docking studies of the bicyclic ortho-aminocarbonitrile derivative suggest potential antimicrobial drug activity. The compound's interaction with DNA gyrase and lanosterol 14α-demethylase indicates that it may act as an active antimicrobial drug, which is a significant finding for pharmaceutical applications . Although not a direct case study of 4-aminobutyronitrile monohydrochloride, this research provides insight into the potential applications of similar compounds.
properties
IUPAC Name |
4-aminobutanenitrile;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2.ClH/c5-3-1-2-4-6;/h1-3,5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGZMPVIXFJEDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC#N)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90166801 | |
Record name | 4-Aminobutyronitrile monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90166801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminobutyronitrile monohydrochloride | |
CAS RN |
16011-90-8 | |
Record name | Butanenitrile, 4-amino-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16011-90-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Aminobutyronitrile monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016011908 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Aminobutyronitrile monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90166801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-aminobutyronitrile monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.480 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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